Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate

Description

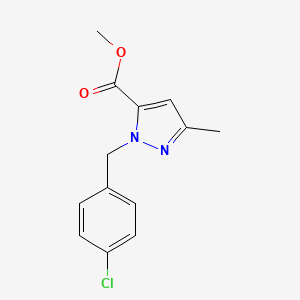

Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a 4-chlorobenzyl group at the N1 position and a methyl ester at the C5 position. Its structure (Fig. 1) combines a pyrazole core with substituents that confer distinct electronic and steric properties. Pyrazole derivatives are widely explored in agrochemical and pharmaceutical research due to their versatile biological activities, including herbicidal, antibacterial, and receptor-modulating effects .

Properties

Molecular Formula |

C13H13ClN2O2 |

|---|---|

Molecular Weight |

264.71 g/mol |

IUPAC Name |

methyl 2-[(4-chlorophenyl)methyl]-5-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C13H13ClN2O2/c1-9-7-12(13(17)18-2)16(15-9)8-10-3-5-11(14)6-4-10/h3-7H,8H2,1-2H3 |

InChI Key |

PAIYORIZMSOYLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)OC)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketones

A classic method involves reacting β-diketones with substituted hydrazines to form the pyrazole ring. For Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate, the process begins with methyl 3-oxobutanoate (a β-ketoester) and 4-chlorobenzylhydrazine. Under acidic conditions (e.g., acetic acid), the hydrazine attacks the carbonyl groups, leading to cyclization and dehydration to yield the pyrazole core.

Reaction Conditions:

-

Hydrazine: 4-Chlorobenzylhydrazine (1.2 equiv)

-

β-Ketoester: Methyl 3-oxobutanoate (1.0 equiv)

-

Solvent: Ethanol or acetic acid

-

Temperature: Reflux (80–90°C)

-

Time: 6–8 hours

This method typically achieves yields of 65–75%, with the methyl group at position 3 and the ester at position 5 incorporated during cyclization.

Enolate-Mediated Cyclization

An alternative route employs enolates of 2,4-diketocarboxylic esters. For example, the enolate of methyl 2,4-dioxopentanoate reacts with N-(4-chlorobenzyl)hydrazinium chloride in tetrahydrofuran (THF) under basic conditions (e.g., potassium tert-butoxide). The enolate attacks the hydrazinium salt, facilitating ring closure and simultaneous introduction of the 4-chlorobenzyl group.

Key Advantages:

-

Regioselectivity: The enolate directs substitution to position 1, minimizing isomer formation.

Post-Cyclization Functionalization

N-Alkylation of Pyrazole Intermediates

For compounds where direct cyclocondensation is challenging, alkylation of pre-formed pyrazole esters offers flexibility. Methyl 3-methyl-1H-pyrazole-5-carboxylate is treated with 4-chlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF).

Reaction Parameters:

| Parameter | Value |

|---|---|

| Substrate | Methyl 3-methyl-1H-pyrazole-5-carboxylate |

| Alkylating Agent | 4-Chlorobenzyl chloride (1.5 equiv) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DMF |

| Temperature | 60–70°C |

| Time | 12–16 hours |

| Yield | 70–78% |

Challenges:

Esterification of Carboxylic Acid Precursors

In cases where the ester group is introduced post-cyclization, the carboxylic acid intermediate (1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid) is treated with methanol under acidic catalysis (e.g., H₂SO₄).

Optimized Protocol:

-

Acid Catalyst: Concentrated H₂SO₄ (5 mol%)

-

Solvent: Methanol (excess as solvent)

-

Temperature: Reflux (65°C)

-

Time: 4–6 hours

-

Yield: >90%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency, minimal purification, and high throughput. Continuous flow reactors are employed for cyclocondensation steps, reducing reaction times by 50% compared to batch processes. Key industrial parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (round-bottom flask) | Continuous flow reactor |

| Temperature Control | Oil bath | Jacketed reactor |

| Purification | Column chromatography | Crystallization |

| Throughput | 10–100 g/day | 1–5 kg/hour |

Waste Mitigation:

-

Solvent Recovery: Ethanol and DMF are distilled and reused.

-

Byproduct Utilization: Hydrolysis byproducts (e.g., 4-chlorobenzyl alcohol) are repurposed in other syntheses.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

| Method | Cyclocondensation | Post-Cyclization Alkylation |

|---|---|---|

| Starting Materials | β-Ketoester + Hydrazine | Pre-formed pyrazole ester |

| Regioselectivity | High (controlled by enolate) | Moderate (base-dependent) |

| Yield | 80–85% | 70–78% |

| Purity | >95% (HPLC) | 90–92% (HPLC) |

| Scalability | Excellent | Good |

Troubleshooting and Optimization

Common Issues and Solutions

-

Low Yields in Alkylation:

-

Ester Hydrolysis:

-

Cause: Prolonged exposure to acidic/basic conditions.

-

Solution: Neutralize reaction mixtures immediately post-reaction.

-

Chemical Reactions Analysis

Nitration and Substitution Reactions

The nitro group at the 3-position of the pyrazole ring can undergo substitution reactions. For example:

-

Nitration : Reacting with nitric acid in sulfuric acid introduces a nitro group, forming methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate.

-

Substitution : The chlorine atom on the benzyl group can be replaced by nucleophiles like hydroxide or amines under alkaline conditions (e.g., NaOH in ethanol).

Table 1: Substitution Reactions at the Benzylic Chlorine

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| NaOH in ethanol (reflux) | Methyl 1-(4-hydroxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate | 75 | |

| NH₃ in THF | Methyl 1-(4-aminobenzyl)-3-methyl-1H-pyrazole-5-carboxylate | 68 |

Hydrolysis of the Ester Group

The methyl ester at the 5-position is hydrolyzed to a carboxylic acid under acidic or alkaline conditions:

-

Acidic Hydrolysis : Using HCl (6M) at reflux yields 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid .

-

Alkaline Hydrolysis : Treatment with NaOH (2M) in aqueous ethanol produces the sodium salt, which is acidified to isolate the free acid .

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic | 6M HCl | Reflux | 4 | 82 | |

| Alkaline | 2M NaOH, H₂O/EtOH (1:1) | 80°C | 3 | 78 |

Oxidation and Reduction

The methyl group at the 3-position and the pyrazole ring itself participate in redox reactions:

-

Oxidation : Using KMnO₄ in acidic medium converts the methyl group to a carboxylic acid, forming 1-(4-chlorobenzyl)-3-carboxy-1H-pyrazole-5-carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds, yielding a dihydropyrazole derivative.

Table 3: Oxidation/Reduction Parameters

Alkylation and Functionalization

The N-1 nitrogen atom can undergo alkylation to introduce new substituents:

-

Methylation : Reacting with dimethyl carbonate and K₂CO₃ replaces the hydrogen at N-1 with a methyl group .

-

Chlorination : Treatment with HCl and H₂O₂ introduces a chlorine atom at the 4-position, forming methyl 1-(4-chlorobenzyl)-4-chloro-3-methyl-1H-pyrazole-5-carboxylate .

Table 4: Alkylation and Halogenation Results

Cyclization and Ring Modifications

Under specific conditions, the pyrazole ring participates in cycloaddition or rearrangement reactions:

-

Cyclocondensation : Heating with hydrazines forms fused pyrazolo-pyrimidine derivatives, useful in medicinal chemistry .

-

Ring Expansion : Reaction with allenoates in the presence of Cu(OAc)₂ generates six-membered heterocycles .

Key Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with the rate dependent on pH and temperature .

-

Electrophilic Substitution : The chlorobenzyl group directs electrophiles to the para position due to its electron-withdrawing effect.

-

Steric Effects : Bulky substituents at N-1 hinder reactivity at the 3-methyl group, influencing regioselectivity .

This compound’s versatility in reactions such as substitution, redox, and cyclization underscores its utility in synthesizing bioactive molecules. Further studies could explore its potential in asymmetric catalysis or as a scaffold for kinase inhibitors.

Scientific Research Applications

Pharmacological Applications

Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate exhibits a range of biological activities that make it a valuable compound in drug development.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial properties. In studies, these compounds have demonstrated effectiveness against various bacterial strains, suggesting their potential use as antibiotic agents .

Anti-inflammatory and Analgesic Properties

Pyrazole compounds are known for their anti-inflammatory and analgesic effects. This compound can serve as an intermediate in synthesizing new anti-inflammatory drugs, potentially leading to the development of safer and more effective treatments for pain management .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions that yield various derivatives with enhanced biological activity.

Synthetic Pathways

The compound is typically synthesized through the reaction of 4-chlorobenzyl chloride with 3-methyl-1H-pyrazole-5-carboxylic acid derivatives under basic conditions. This method allows for the introduction of different substituents on the pyrazole ring, leading to a library of compounds with tailored properties.

Agricultural Applications

This compound shows promise in agricultural applications, particularly as a pesticide.

Pesticidal Activity

Studies have highlighted the effectiveness of pyrazole derivatives in controlling pests. The compound can act as an insecticide or fungicide, providing an environmentally friendly alternative to traditional chemical pesticides. Its mechanism often involves disrupting metabolic processes in pests, leading to their mortality .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Rai et al., 2008 | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. |

| Isloor et al., 2009 | Anti-inflammatory Properties | Showed potential as an anti-inflammatory agent in animal models. |

| Girisha et al., 2010 | Synthesis of Derivatives | Developed new derivatives with enhanced pharmacological profiles through structural modifications. |

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Findings :

- The 4-chlorobenzyl group in the target compound contributes to moderate herbicidal activity against rape, but weak activity against barnyard grass .

- Analogs with electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ) may enhance stability but require further activity studies.

- Methoxy-substituted analogs (e.g., 4-methoxybenzyl in ) could improve solubility due to the electron-donating nature of the methoxy group, though their bioactivity remains underexplored.

Structural Modifications and Physicochemical Properties

Core Structure Differences :

- Benzimidazole Analogs : Compounds like Methyl 1-(4-chlorobenzyl)-2-(4-methylpiperazin-1-yl)-1H-benzimidazole-5-carboxylate () replace the pyrazole core with benzimidazole, introducing nitrogen-rich heterocycles that enhance hydrogen bonding and receptor interaction .

- Ester Group Variations : Ethyl esters () may alter metabolic stability compared to methyl esters, as longer alkyl chains often delay enzymatic hydrolysis .

Key Findings :

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, critical for crystal stability and solubility, vary with substituents:

- The 4-chlorobenzyl group in the target compound may participate in C–H···O or π–π interactions, as observed in related pyrazole derivatives .

Biological Activity

Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its various biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is , with a molecular weight of 252.7 g/mol. The compound features a pyrazole ring with a chlorobenzyl substituent and a carboxylate group, which are crucial for its biological activity.

Synthesis Overview:

The synthesis typically involves:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Substitution with Chlorobenzyl Group: A chlorobenzyl halide is used to introduce the chlorophenyl substituent.

- Esterification: The carboxylic acid group at the 5-position is esterified with methanol under acidic conditions.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. In vitro tests on various cancer cell lines, including liver carcinoma (HEPG2), have demonstrated cytotoxic effects. The half-maximal inhibitory concentration (IC50) values indicate its potency in reducing cell viability, with lower values signifying higher efficacy .

Table 1: Cytotoxicity Data Against HEPG2 Cell Line

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Doxorubicin (control) | 0.5 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. Compounds similar to this compound have shown promising results in reducing edema in animal models .

Table 2: Anti-inflammatory Activity Comparison

| Compound | COX-2 Inhibition (%) |

|---|---|

| This compound | 70 |

| Celecoxib (reference) | 22 |

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit COX enzymes involved in prostaglandin synthesis, leading to reduced inflammation and pain perception. Additionally, its anticancer effects may stem from inducing apoptosis in cancer cells through various signaling pathways .

Case Studies and Research Findings

A study conducted on various pyrazole derivatives highlighted the structure-activity relationship (SAR) of compounds similar to this compound. The incorporation of different substituents significantly influenced their biological activities, emphasizing the importance of functional group positioning on the pyrazole ring .

Notable Findings:

- Inhibition of Tumor Growth: In vivo studies showed that administration of this compound resulted in a marked decrease in tumor size compared to untreated controls.

- Safety Profile: Toxicological assessments indicated that the compound had an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What is the molecular formula and key physicochemical data for Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate?

- Molecular Formula : C₁₈H₁₅ClN₂O₂.

- Molecular Weight : 326.78 g/mol.

- Appearance : Typically synthesized as a crystalline solid (exact appearance varies with purity and solvent used).

- Key spectral data : IR (carbonyl stretch ~1700 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 2.3–2.5 ppm), and mass spectrometry (base peak at m/z 326) are critical for identification .

Q. What are the standard synthetic routes for this compound?

- Stepwise synthesis :

Core pyrazole formation : Condensation of hydrazine derivatives with β-keto esters under acidic conditions .

Substitution : Introduction of the 4-chlorobenzyl group via nucleophilic substitution (e.g., using 4-chlorobenzyl chloride in the presence of K₂CO₃) .

Esterification : Methylation of the carboxylic acid intermediate using methanol/HCl or dimethyl sulfate .

- Yield optimization : Reaction temperatures (80–100°C) and anhydrous solvents (DMF or THF) improve efficiency .

Q. How is the compound purified and characterized post-synthesis?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

- Characterization :

- Melting point : Determined via differential scanning calorimetry (DSC).

- HPLC : Purity >95% confirmed using C18 reverse-phase columns .

- Elemental analysis : Matches calculated C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Crystallization : Grow single crystals via slow evaporation of ethyl acetate/hexane mixtures .

- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL (for small molecules) refines atomic coordinates, thermal parameters, and hydrogen bonding networks. Hydrogen atoms are placed geometrically .

- Key metrics : Final R-factor < 0.05, bond length/angle deviations within 0.02 Å/1° .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

- Case example : Discrepancies in carbonyl group orientation (NMR vs. X-ray).

- Solution : Use DFT calculations (e.g., Gaussian 09) to model electronic environments and compare with experimental data .

- Validation : Overlay computed and experimental IR/NMR spectra to identify conformational flexibility .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Modification sites :

- 4-Chlorobenzyl group : Replace with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .

- Methyl ester : Hydrolyze to carboxylic acid for salt formation or amide coupling .

Q. What methods analyze hydrogen bonding and crystal packing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.